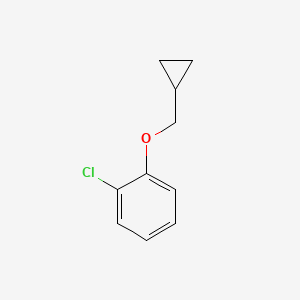

1-Chloro-2-(cyclopropylmethoxy)benzene

Description

1-Chloro-2-(cyclopropylmethoxy)benzene is a substituted aromatic compound featuring a chlorine atom at the ortho position and a cyclopropylmethoxy group at the para position relative to the benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis. It is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to the reactivity of the chlorine substituent and the stability of the cyclopropylmethoxy group .

Properties

IUPAC Name |

1-chloro-2-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQINGCRCZMDZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(cyclopropylmethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-nitrobenzene with cyclopropylmethanol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the chlorine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process may include the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form cyclopropylmethoxybenzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, typically under elevated temperatures and pressures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include 2-(cyclopropylmethoxy)phenol or 2-(cyclopropylmethoxy)aniline.

Oxidation: Products include cyclopropylmethoxybenzoquinone.

Scientific Research Applications

1-Chloro-2-(cyclopropylmethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include the formation of reactive intermediates that can further react with cellular components .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogen Reactivity : Bromine-substituted analogs (e.g., 1-bromo-4-(cyclopropylmethoxy)benzene) exhibit higher reactivity in palladium-catalyzed couplings compared to chlorine-substituted derivatives due to weaker C–Br bonds .

Electronic Effects : The cyclopropylmethoxy group in this compound provides steric bulk without significant electron-withdrawing effects, unlike the fluorine in 1-chloro-2-(2-fluoropropyl)benzene, which increases polarity and alters NMR profiles (e.g., 19F δ = -120 to -180 ppm) .

Regioselectivity: Multi-substituted analogs like S13g enable precise regiocontrol in triarylpyridinone synthesis, leveraging meta-chloro and para-cyclopropylmethoxy groups for selective coupling .

Biological Activity

1-Chloro-2-(cyclopropylmethoxy)benzene is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by its chlorinated aromatic ring and a cyclopropylmethoxy substituent. This unique structure may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of chlorinated benzene compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It is postulated that the chlorinated benzene moiety may interact with specific kinases involved in cancer cell proliferation and survival. In particular, inhibition of c-Met and VEGFR-2 kinases has been associated with reduced tumor growth in preclinical models .

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

- Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases like c-Met, which plays a crucial role in cell signaling related to growth and metastasis.

- Impact on Cell Proliferation : By interfering with signaling pathways, the compound can induce apoptosis in cancer cells, thereby reducing tumor size and spread.

Study on Antibacterial Properties

A study conducted on similar chlorinated compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations as low as 10 μg/mL for certain derivatives .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| 4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene | 15 | Escherichia coli |

Study on Anticancer Effects

In a preclinical study, this compound was tested for its effects on cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 5 | 80 |

| 10 | 60 |

| 20 | 30 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining the efficacy of the compound in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.